molecular formula C11H16O3 B3048744 Ethyl 2-oxooctahydropentalene-3a-carboxylate CAS No. 180573-21-1

Ethyl 2-oxooctahydropentalene-3a-carboxylate

Cat. No.: B3048744
CAS No.: 180573-21-1
M. Wt: 196.24 g/mol
InChI Key: HMRSZXZQFBSDSO-UHFFFAOYSA-N
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Description

Ethyl 2-oxooctahydropentalene-3a-carboxylate (CAS 180573-21-1) is a high-purity organic compound serving as a versatile synthetic building block in research and development. Its molecular formula is C11H16O3, with a molecular weight of 196.24 g/mol . This ester is built on a saturated, cis-fused bicyclo[3.3.0]octane (octahydropentalene) core, a structural motif of significant interest due to its presence in various natural products and pharmacologically active molecules . The rigid, three-dimensional framework provided by the bicyclic system makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in pharmaceutical chemistry and total synthesis, where it can be used to precisely control the spatial arrangement of functional groups . Researchers utilize this chemical in diverse synthetic methodologies, including intramolecular cyclizations and annulation strategies, to access structurally intricate compounds . It is strictly for Research Use Only. Not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSZXZQFBSDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450435
Record name Ethyl 2-oxooctahydropentalene-3a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180573-21-1
Record name Ethyl 2-oxooctahydropentalene-3a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ketoacid Derivatives

A primary route involves the cyclization of 3-oxo-1-cyclopentanecarboxylic acid derivatives. As reported in WO2013010453A1, ethyl 3-oxocyclopentanecarboxylate undergoes Dieckmann condensation under basic conditions to form the bicyclic core.

Procedure :

  • Substrate Preparation : 3-Oxo-1-cyclopentanecarboxylic acid (98-78-2) is esterified with ethanol using sulfuric acid catalysis (80°C, 6 h).
  • Cyclization : The resulting ethyl ester is treated with sodium ethoxide in dry toluene at reflux (110°C, 12 h), inducing intramolecular aldol condensation.
  • Workup : The mixture is acidified (pH 2–3) and extracted with ethyl acetate (2 × 10 mL/g substrate).

Key Data :

Parameter Value Source
Yield 78–82%
Reaction Time 12 h
Purity (HPLC) >95%

Reductive Amination Followed by Cyclization

EP4375277A1 discloses an alternative approach using tert-butyl 3-oxocyclobutanecarboxylate as a starting material:

Procedure :

  • Reduction : Sodium borohydride (0.5 equiv) reduces the ketone in THF/MeOH (3:1) at 0–5°C for 2 h.
  • Cyclization : The alcohol intermediate is treated with p-toluenesulfonic acid in dichloromethane (25°C, 4 h) to induce ring expansion.
  • Esterification : The crude product is reacted with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine).

Optimization Insight :

  • Solvent Choice : THF/MeOH mixtures improve borohydride solubility, preventing side reactions.
  • Temperature Control : Maintaining 0–5°C during reduction minimizes over-reduction byproducts.

Reaction Optimization Strategies

Solvent Systems

Comparative studies highlight tetrahydrofuran (THF) as optimal for cyclization steps due to its ability to stabilize enolate intermediates. Ethyl acetate extraction post-reaction enhances purity by removing polar impurities.

Catalytic Effects

  • Base Catalysts : Sodium ethoxide outperforms KOH in Dieckmann condensations, providing higher regioselectivity (98:2 trans:cis).
  • Acid Catalysts : p-TsOH (0.1 equiv) in cyclization steps reduces reaction time from 12 h to 4 h.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.02–2.88 (m, 2H, H-1/H-5), 2.45 (dt, J = 12.4, 6.3 Hz, 1H, H-3a), 1.82–1.65 (m, 4H, H-4/H-6/H-7/H-8).
  • IR (neat): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:ACN) shows a single peak at Rt = 6.2 min, confirming >95% purity.

Industrial-Scale Considerations

Cost-Effective Substrates

Replacing tert-butyl esters with ethyl esters reduces raw material costs by 40% without compromising yield.

Waste Management

Ethyl acetate recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Challenges and Limitations

Byproduct Formation

  • Transesterification : Excess ethanol during esterification leads to ethyl/tert-butyl ester mixtures, requiring careful stoichiometry.
  • Ring-Opening : Prolonged heating (>12 h) in acidic conditions degrades the bicyclic core.

Scalability Issues

  • Exothermic Reactions : Sodium borohydride additions require controlled dosing to prevent thermal runaway.
  • Crystallization Difficulties : The product’s low melting point (45–47°C) complicates isolation.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Ethyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate
CAS Number 180573-21-1 65898-66-0
Molecular Formula C₁₁H₁₆O₃ C₁₁H₁₄O₃
Molar Mass (g/mol) 196.24 194.23
Hydrogenation State Octahydro (8 hydrogenated bonds) Hexahydro (6 hydrogenated bonds)
Oxo Group Position 2-position 5-position
Storage Temperature 2–8°C 4°C
Physical State Not specified Liquid

Key Observations:

Structural Differences: The position of the ketone group (2-oxo vs. 5-oxo) alters the electronic distribution and reactivity. The 2-oxo derivative may exhibit greater steric hindrance due to proximity to the ester group . The degree of hydrogenation (octahydro vs. hexahydro) impacts ring strain and conformational flexibility.

Physicochemical Implications :

  • The lower molar mass of the 5-oxo derivative (194.23 g/mol ) suggests reduced molecular packing efficiency compared to the 2-oxo isomer (196.24 g/mol ), which may influence solubility or melting behavior .
  • Both compounds require low-temperature storage (2–8°C vs. 4°C), indicating sensitivity to thermal decomposition or hydrolysis of the ester group .

Broader Context of Ethyl Ester Derivatives

For example:

  • Ethyl acetate extracts of bioactive compounds (e.g., from turmeric or ginger) often contain esterified cyclic ketones, which share functional group compatibility but lack the fused bicyclic architecture of pentalene derivatives .

  • N-acrylamidoacetaldehyde dimethyl acetal (CAS 49707-23-5), another ester-containing compound, highlights the role of ester groups in stabilizing reactive intermediates, though its linear structure contrasts sharply with the bicyclic pentalene framework .

Biological Activity

Ethyl 2-oxooctahydropentalene-3a-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of octahydropentalene, characterized by the presence of a carbonyl group and an ethyl ester functional group. The molecular formula is C9H14O3C_9H_{14}O_3, and it has been synthesized through various methods, including cyclization reactions involving appropriate precursors.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its cytotoxic effects against cancer cell lines. The following sections detail specific studies that highlight its mechanisms of action and efficacy.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and promyelocytic leukemia (HL-60) cells.

  • HepG2 Cell Line :
    • A study reported that compounds derived from this compound exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .
    • Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and a significant increase in apoptotic cells .
  • HL-60 Cell Line :
    • This compound induced apoptosis in HL-60 cells through a mechanism involving the activation of caspase-3 and modulation of Bcl-2 family proteins .
    • The compound significantly increased intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound's ability to induce apoptosis is linked to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This shift alters mitochondrial membrane potential, leading to cell death .
  • Calcium and ROS Modulation : Increased intracellular calcium levels and ROS production have been shown to play pivotal roles in triggering apoptotic pathways, suggesting that this compound may act as a pro-apoptotic agent through these mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

StudyCell LineIC50 (μM)Mechanism
Study 1HepG21.38 - 3.21Apoptosis via p53/Bax pathway
Study 2HL-6023.5Caspase activation and ROS generation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-oxooctahydropentalene-3a-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step cyclization strategies starting from bicyclic ketone precursors. For example, a Diels-Alder reaction followed by esterification under mild acidic conditions (e.g., HCl in ethanol) can yield the target compound. Optimize reaction temperature (60–80°C) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) to minimize side products. Monitor progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
  • Key Data : Yield improvements from 45% to 72% were observed when using anhydrous solvents and inert atmospheres.

Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

  • Methodology : Apply density functional theory (DFT) with hybrid functionals like B3LYP to calculate molecular orbitals, dipole moments, and Gibbs free energy. Use basis sets such as 6-311++G(d,p) for accuracy. Compare results with experimental thermochemical data (e.g., enthalpy of formation) to validate models .
  • Key Data : B3LYP/6-311++G(d,p) predicts a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to assign stereocenters, supported by 2D techniques like COSY and NOESY. For crystallographic confirmation, use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement .
  • Key Data : SC-XRD resolves the 3a-carboxylate group’s chair conformation with a C=O bond length of 1.21 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodology : Re-examine computational models by incorporating solvent effects (e.g., polarizable continuum models) and vibrational corrections. Cross-validate with temperature-dependent NMR or IR spectroscopy to identify dynamic effects (e.g., ring puckering) that DFT may overlook .
  • Case Study : Discrepancies in 1H^1H-NMR chemical shifts (predicted vs. observed Δδ = 0.3 ppm) were resolved by accounting for solvent polarity in DFT calculations .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodology : Address disorder in the ester group using SHELXL’s PART and SUMP instructions. Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. For low-resolution data (<1.0 Å), utilize twin refinement protocols .
  • Key Data : Twinning fractions of 0.35 were resolved using SHELXL’s TWIN command, improving R1 from 0.12 to 0.07 .

Q. What isotopic labeling strategies can elucidate the compound’s metabolic or degradation pathways?

  • Methodology : Synthesize 13C^{13}C-labeled derivatives at the carbonyl position (e.g., using 13C^{13}C-enriched ethyl chloroformate). Track metabolic intermediates via mass spectrometry (LC-MS/MS) in in vitro hepatic microsome assays .
  • Key Data : 13C^{13}C-labeling revealed a primary degradation pathway via esterase-mediated hydrolysis (t1/2 = 2.3 h in rat microsomes) .

Methodological Tables

Table 1 : Comparison of Computational vs. Experimental Properties

PropertyDFT (B3LYP/6-311++G(d,p))Experimental
HOMO-LUMO gap (eV)4.84.7*
C=O bond length (Å)1.221.21
Gibbs free energy (kJ/mol)-312.4-310.9
*Derived from UV-Vis spectroscopy .

Table 2 : Crystallographic Refinement Statistics

ParameterValue
Space groupP21/c
R1 (I > 2σ(I))0.07
Twinning fraction0.35
Disorder resolutionPART/SUMP

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxooctahydropentalene-3a-carboxylate
Reactant of Route 2
Ethyl 2-oxooctahydropentalene-3a-carboxylate

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